molecular formula C15H15FN2O4S B10945071 6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

Cat. No.: B10945071
M. Wt: 338.4 g/mol
InChI Key: KMEXQIYEMOCEMV-UHFFFAOYSA-N
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Description

6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound belonging to the class of penicillanic acids. This compound is structurally related to penicillin and is characterized by the presence of a β-lactam ring, which is crucial for its biological activity. The compound has significant applications in the field of antibiotics, particularly in combating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes using Penicillium mold. The fermentation brew is processed to isolate the core structure, which is then chemically modified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of secondary alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the β-lactam ring, which is reactive towards nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as β-lactam derivatives and secondary alcohols .

Scientific Research Applications

6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Properties

Molecular Formula

C15H15FN2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H15FN2O4S/c1-15(2)10(14(21)22)18-12(20)9(13(18)23-15)17-11(19)7-5-3-4-6-8(7)16/h3-6,9-10,13H,1-2H3,(H,17,19)(H,21,22)

InChI Key

KMEXQIYEMOCEMV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3F)C(=O)O)C

Origin of Product

United States

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